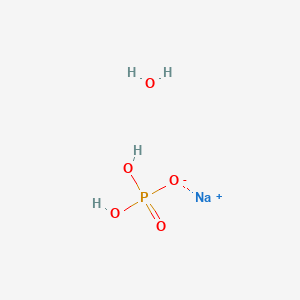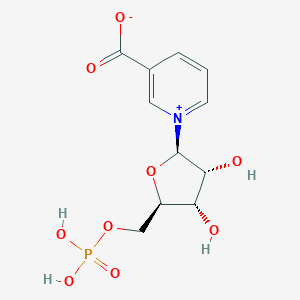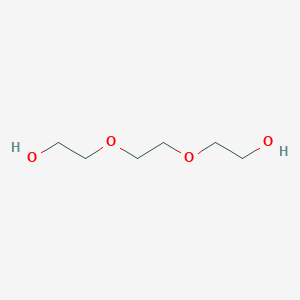
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taniborbactam hydrochloride is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat antibiotic resistance by inhibiting both serine- and metallo-β-lactamases, which are enzymes produced by bacteria to neutralize β-lactam antibiotics. This compound is currently under clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and carbapenem-resistant Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taniborbactam hydrochloride involves multiple steps, starting with the preparation of the boronic acid intermediate. The key steps include:
Formation of the boronic acid intermediate: This involves the reaction of a suitable boronic acid precursor with a cyclic amine.
Cyclization: The intermediate undergoes cyclization to form the cyclic boronate structure.
Functionalization: The cyclic boronate is then functionalized with various substituents to enhance its inhibitory activity against β-lactamases.
Purification: The final product is purified using chromatographic techniques to obtain taniborbactam hydrochloride in its pure form.
Industrial Production Methods
Industrial production of taniborbactam hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Optimized to ensure efficient cyclization and functionalization.
Solvent selection: Chosen to facilitate the reactions and purification steps.
Catalysts and reagents: Used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Taniborbactam hydrochloride undergoes several types of chemical reactions, including:
Inhibition of β-lactamases: It forms a reversible covalent bond with serine-β-lactamases and acts as a competitive inhibitor for metallo-β-lactamases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the boronate structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions of taniborbactam hydrochloride include its hydrolyzed derivatives and various functionalized boronates, depending on the specific reaction conditions .
Scientific Research Applications
Taniborbactam hydrochloride has several scientific research applications, including:
Mechanism of Action
Taniborbactam hydrochloride exerts its effects by inhibiting β-lactamases through two distinct mechanisms:
Reversible covalent inhibition: It forms a reversible covalent bond with the active site serine residue of serine-β-lactamases, leading to prolonged inhibition.
Competitive inhibition: It competes with β-lactam antibiotics for binding to the active site of metallo-β-lactamases, thereby preventing the hydrolysis of the antibiotics.
The molecular targets of taniborbactam hydrochloride include various classes of β-lactamases, such as Ambler class A, B, C, and D enzymes .
Comparison with Similar Compounds
Similar Compounds
Avibactam: A diazabicyclooctane β-lactamase inhibitor that inhibits serine-β-lactamases but not metallo-β-lactamases.
Relebactam: Another diazabicyclooctane β-lactamase inhibitor with a similar spectrum of activity to avibactam.
Vaborbactam: A boronic acid β-lactamase inhibitor that primarily targets serine-β-lactamases.
Uniqueness
Taniborbactam hydrochloride is unique in its ability to inhibit both serine- and metallo-β-lactamases, making it a broad-spectrum β-lactamase inhibitor. This dual inhibitory activity sets it apart from other β-lactamase inhibitors that typically target only one class of β-lactamases .
Properties
IUPAC Name |
1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCFBXNVPYNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(=O)CN1C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342583 |
Source


|
| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140845-45-0 |
Source


|
| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)




![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)





